

Technical Guide: Physicochemical Profiling of N-Cyclohexyl-2-nitrobenzamide

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Compound of Interest

Compound Name:	N-cyclohexyl-2-nitrobenzamide
CAS No.:	1780-21-8
Cat. No.:	B11981902

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Executive Summary

N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of bioactive nitrogen heterocycles, particularly quinazolinones. Characterized by its stability and distinct crystallographic properties, it serves as a model substrate for studying amide bond conformers and nitro-group reductions. This guide provides a comprehensive technical profile, synthesizing experimental data with validated protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Indices

Parameter	Specification
IUPAC Name	N-Cyclohexyl-2-nitrobenzamide
CAS Registry Number	1780-21-8
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₃
Molecular Weight	248.28 g/mol
SMILES	<chem>O=C(NC1CCCCC1)C2=CC=CC=C2=O</chem>
InChIKey	HVAPXQQNJGQXGW-UHFFFAOYSA-N
Structural Features	Ortho-nitro substitution; secondary amide linker; cyclohexyl aliphatic ring.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Solid-State Characteristics

- Appearance: Yellow crystalline solid. The yellow coloration is characteristic of the nitro-aromatic chromophore.
- Melting Point: 156–157 °C [1].
- Crystal System: Monoclinic, Space Group P2₁/n [2].
 - Lattice Parameters:
,
,
,
.
 - Packing: Stabilized by intermolecular N–H···O hydrogen bonds between the amide proton and the nitro group oxygen, forming supramolecular chains.

Solution-State Properties

- Solubility:
 - High: Dichloromethane (DCM), Chloroform, Acetone, DMSO, DMF.
 - Moderate: Ethanol, Methanol (hot).
 - Insoluble: Water (LogP predicted ~2.5–2.8 due to lipophilic cyclohexyl ring).
- Acidity (pKa): The amide proton is weakly acidic (pKa > 15), while the conjugate acid of the amide nitrogen has a pKa < -1.

Synthesis & Purification Protocol

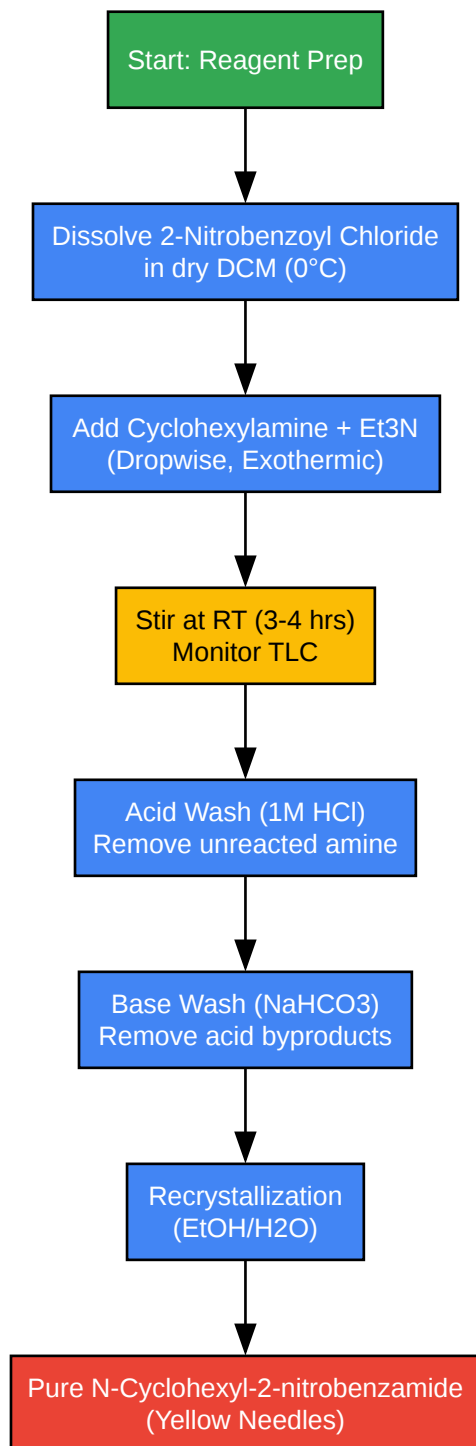
The standard synthesis involves the Schotten-Baumann acylation of cyclohexylamine with 2-nitrobenzoyl chloride. This route is preferred for its high yield and operational simplicity.

Experimental Protocol

Reagents: 2-Nitrobenzoyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

- Preparation: Dissolve 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (). Cool to 0 °C.
- Addition: Dropwise add a solution of cyclohexylamine (1.09 g, 11 mmol) and triethylamine (1.21 g, 12 mmol) in DCM (10 mL) over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
- Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer with sat. NaHCO₃ (20 mL) and Brine (20 mL).
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.

Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the chemical synthesis and purification of **N-cyclohexyl-2-nitrobenzamide**.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct aliphatic cyclohexyl signals and the deshielded aromatic protons ortho to the nitro group.

Nucleus	Shift (, ppm)	Multiplicity	Integration	Assignment
¹ H NMR	8.05	Doublet (d)	1H	Ar-H (Ortho to)
(CDCl ₃)	7.50 – 7.75	Multiplet (m)	3H	Ar-H (Meta/Para)
5.90	Broad (br)	1H	Amide N-H	
3.95	Multiplet (m)	1H	Cyclohexyl N-CH	
2.05 – 1.15	Multiplet (m)	10H	Cyclohexyl	
¹³ C NMR	166.5	Singlet	C	Carbonyl ()
(CDCl ₃)	146.5	Singlet	C	Ar-C ()
133.5, 130.5, 129.0, 124.5	-	CH	Aromatic Carbons	
48.8	-	CH	Cyclohexyl N-CH	
32.8, 25.4, 24.8	-		Cyclohexyl Ring	

Infrared Spectroscopy (IR)

- Amide I (

Stretch): 1640–1660 cm⁻¹ (Strong).

- Amide II (Bend): 1530–1550 cm^{-1} .
- Nitro Group (Stretch): 1525 cm^{-1} (Asymmetric) and 1345 cm^{-1} (Symmetric).
- Stretch: 3280–3300 cm^{-1} (Medium, broad).

Reactivity & Applications

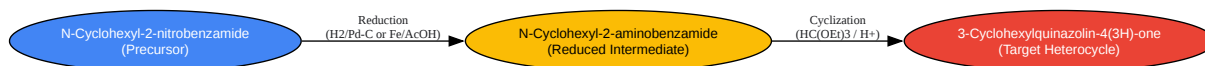
Reduction to Quinazolinones

N-Cyclohexyl-2-nitrobenzamide is a primary precursor for 3-cyclohexylquinazolin-4(3H)-one. The transformation proceeds via the reduction of the nitro group to an amine, followed by cyclization with an orthoformate or aldehyde source [3].

Mechanism:

- Reduction:
(using Fe/HCl, /Pd-C, or).
- Cyclization: Condensation of the resulting N-cyclohexyl-2-aminobenzamide with a carbon source (e.g., triethyl orthoformate) closes the pyrimidine ring.

Reaction Pathway Diagram



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Caption: Synthetic pathway from **N-cyclohexyl-2-nitrobenzamide** to bioactive quinazolinone scaffolds.

Safety & Handling (SDS Summary)

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- Handling: Use in a fume hood. Avoid dust generation.
- Storage: Store in a cool, dry place. Stable under normal temperature and pressure.
- First Aid:
 - Eye Contact: Rinse cautiously with water for 15 minutes.
 - Skin Contact: Wash with soap and water.

References

- ResearchGate. Synthesis and Crystal Structure of **N-Cyclohexyl-2-Nitrobenzamide**. [\[Link\]](#)
- National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [\[Link\]](#)
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